Kendomycin

Overview

Description

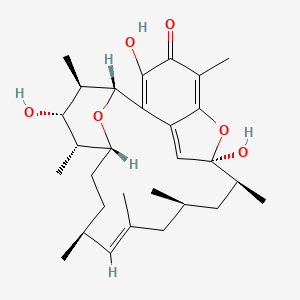

Kendomycin is a polyketide-derived ansamycin antibiotic first isolated from Streptomyces species in 1996 . Its structure features a 14-membered all-carbon macrocyclic skeleton fused with a quinone methide chromophore, making it unique among ansamycins . This compound exhibits broad-spectrum bioactivities, including antibacterial (e.g., against methicillin-resistant Staphylococcus aureus (MRSA) with MIC = 5 μg/mL), antifungal, and cytotoxic effects (IC₅₀ = 0.5–2.0 μM against cancer cell lines) . Its biosynthesis involves a hybrid Type I/III polyketide synthase (PKS) pathway, which generates the quinone methide core and macrocycle . Challenges in total synthesis include efficient macrocyclization and stereochemical control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of kendomycin has been a subject of significant interest due to its potent biological activities. The first total synthesis was accomplished by Lee and Yuan in 2004. The synthesis involves constructing the C-glycosidic core via oxidative pyran cyclization and Claisen rearrangement . Another notable synthesis by Amos Smith’s group involves building the macrolide from four main fragments, utilizing a ring-closing metathesis step to complete the macrocycle .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves complex organic reactions that are scaled up from laboratory procedures. The production would likely require stringent control of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Kendomycin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the fully functionalized aromatic ring and the macrocyclic structure of this compound.

Scientific Research Applications

Antibacterial Applications

Kendomycin exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) for MRSA strain COL is reported at 5 μg/mL, indicating its potency against multi-resistant strains .

Cytotoxicity in Cancer Research

This compound has demonstrated cytotoxic effects on various human tumor cell lines, including:

- Breast Adenocarcinoma (MCF-7)

- Stomach Adenocarcinoma (HMO2)

- Hepatocellular Carcinoma (HepG2)

The compound's ability to interfere with mammalian proteasome activities has been linked to its induction of apoptosis in cancer cells .

Mechanism of Action in Cancer Cells

This compound appears to induce cellular responses comparable to those caused by established iron chelators. It affects the uptake of radiolabeled isoleucine in bacteria, indicating inhibition of protein synthesis. Moreover, excess iron or copper can mitigate this compound's cytotoxic effects, suggesting a mechanism related to cation stress and oxidative stress modulation .

Potential Therapeutic Applications

Given its broad-spectrum activity against resistant pathogens and its cytotoxic effects on cancer cells, this compound has potential applications in:

- Antibiotic Development : As a lead compound for new antibiotic therapies targeting resistant bacterial strains.

- Cancer Treatment : As a candidate for developing novel anticancer agents due to its ability to induce apoptosis in tumor cells.

Case Studies and Research Findings

- Antibacterial Efficacy Against MRSA :

- Cytotoxic Effects on Tumor Cell Lines :

- Comparative Analysis with Other Antimicrobials :

Data Table: Summary of this compound Applications

| Application Area | Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Bacteriostatic | Methicillin-resistant Staphylococcus aureus (MRSA) | Disruption of metabolic pathways; inhibits cell division |

| Cancer Treatment | Cytotoxic | MCF-7, HMO2, HepG2 | Induces apoptosis; affects proteasome activity |

| Iron/Cation Interaction | Modulation | Bacteria, yeast, mammalian cells | Sequestration of iron/copper; oxidative stress response |

Mechanism of Action

Kendomycin exerts its effects through multiple mechanisms:

Endothelin Receptor Antagonism: It inhibits endothelin receptors, which play a role in vasoconstriction and blood pressure regulation.

Antibacterial Activity: It affects septum formation during cell division in bacteria, leading to incomplete septa and abnormal cell morphology.

Comparison with Similar Compounds

Kendomycin belongs to the ansamycin family, which includes structurally and functionally diverse compounds. Below is a detailed comparison with key analogs:

Structural Analogs

Key Structural Differences :

- Macrocycle vs. Linear Chain : this compound’s macrocyclic skeleton distinguishes it from linear siderophores like mycobactin A .

- Quinone Modifications: this compound B lacks the methylated quinone of this compound, reducing hydrophobicity and altering membrane interaction .

- Functional Groups : this compound E’s carboxylation may enhance solubility or metal-binding specificity compared to the parent compound .

Functional Analogs

- Cation Chelators: this compound binds Fe²⁺ (Kd = 19 μM) and Cu²⁺ (Kd = 48 μM), disrupting cellular iron homeostasis . This mechanism overlaps with mycobactin A (R = 0.71 in cytotoxicity correlation) but differs from exjade (deferasirox), a clinical iron chelator .

- Antimicrobial Targets: this compound disrupts bacterial membranes (e.g., Pseudomonas aeruginosa membrane integrity at 50 μg/mL) , while mycobactin A lacks direct membrane activity . this compound B’s thiol group may enhance thiol-mediated cellular uptake or redox interference, a feature absent in this compound .

Research Findings and Mechanistic Insights

Cation Chelation and Toxicity

- Fe/Cu Chelation : this compound’s toxicity in Bacillus subtilis, Saccharomyces cerevisiae, and human HCT116 cells is reversed by Fe²⁺/Cu²⁺ supplementation . NMR studies confirm direct metal binding, with Fe²⁺ causing dose-dependent spectral shifts .

- Resistance Mechanisms: No mutations confer resistance; instead, cells adapt via metabolic reprogramming (e.g., upregulated iron transporters) .

Tables of Key Data

Table 1: Bioactivity Comparison

Biological Activity

Kendomycin, a natural product isolated from Streptomyces species, has garnered significant attention due to its potent biological activities, particularly its antibacterial and cytotoxic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and potential clinical applications supported by diverse research findings.

Overview of this compound

This compound is classified as an ansamycin-like polyketide, characterized by a unique aliphatic macrocyclic structure. It was first isolated in 1996 and has since been studied for its broad-spectrum antibacterial and anticancer activities. Notably, this compound exhibits strong activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) strains .

Research indicates that this compound primarily exhibits bacteriostatic activity rather than bactericidal effects. The minimum inhibitory concentration (MIC) for MRSA strain COL is reported at 5 μg/mL. Proteomic analyses reveal that this compound significantly impacts various metabolic pathways, including:

- Central Metabolic Pathways : Down-regulation of proteins involved in the tricarboxylic acid (TCA) cycle and gluconeogenesis.

- Cell Wall Biosynthesis : Inhibition of essential proteins such as FtsA and FtsZ, which are crucial for cell division.

- Cellular Stress Response : Modulation of stress response proteins like ClpB and DnaK .

The compound's action leads to a general breakdown of principal cellular metabolic pathways, ultimately impairing bacterial growth.

Table 1: this compound's Impact on Cellular Proteins

| Pathway | Affected Proteins | Effect |

|---|---|---|

| TCA Cycle | SdhA, PckA, SucA | Down-regulated |

| Glycolysis/Gluconeogenesis | GapB | Down-regulated |

| Cell Division | FtsA, FtsZ | Down-regulated |

| Capsule Production | Cap5A, Cap5C | Down-regulated |

| Oxidative Stress | AhpC, KatA | Down-regulated |

Cytotoxicity and Anticancer Properties

In addition to its antibacterial properties, this compound exhibits significant cytotoxicity against various carcinoma cell lines with a GI50 value of less than 100 nM. This cytotoxic effect is attributed to its ability to induce cation stress within cells, comparable to established iron chelators . The compound's interaction with cellular processes suggests potential applications in cancer therapeutics.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Study 1 : A study demonstrated that this compound treatment led to enhanced expression levels of cidA, a gene associated with bacterial programmed cell death during planktonic growth. Conversely, lrgA, another gene involved in cell death regulation, was down-regulated .

- Study 2 : Investigations into the biosynthetic pathways of this compound revealed a hybrid polyketide synthase gene cluster responsible for its production in Verrucosispora sp. SCSIO 07399. This study emphasized the compound's structural complexity and potential for further synthetic modifications .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for determining Kendomycin's minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA)?

Methodological Answer: Use broth microdilution assays in 96-well plates with MRSA COL strain (5 × 10³ CFU/mL) and this compound concentrations ranging from 0.156 pg/mL to 20 μg/mL. Growth inhibition is assessed after 24-hour incubation via optical density (OD₆₀₀) measurements. A concentration-dependent reduction in bacterial growth confirms MIC values .

Q. How can researchers validate this compound's cytotoxicity across diverse cancer cell lines?

Methodological Answer: Perform MTT or XTT assays on adherent cell lines (e.g., MCF-7, HMO2, HepG2) using this compound concentrations from 0.1–50 μM. Normalize data to untreated controls and calculate IC₅₀ values via dose-response curves. Include proteasome inhibition assays (e.g., fluorogenic substrate cleavage) to link cytotoxicity to ubiquitin-proteasome pathway disruption .

Q. What structural features of this compound are critical for its endothelin receptor antagonism?

Methodological Answer: Conduct molecular docking studies using the macrocyclic polyketide core and endothelin receptor crystal structures (PDB ID: e.g., 5GLH). Compare binding affinities of synthetic analogs lacking the C11-C12 epoxide or methyl groups to identify pharmacophores .

Advanced Research Questions

Q. How can conflicting data on this compound's antibacterial efficacy between in vitro and in vivo models be resolved?

Methodological Answer:

- Experimental Design : Compare MIC values in standard broth vs. serum-containing media to assess protein binding effects.

- Data Analysis : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate free drug concentrations with bacterial kill curves.

- Contradiction Mitigation : Validate findings in murine infection models with controlled dosing regimens (e.g., 5–20 mg/kg, IV) .

Q. What strategies optimize this compound's synthetic yield while maintaining bioactivity?

Methodological Answer:

- Route Selection : Compare Tanaka (2010) and Lowe-Panek (2008) methodologies for key steps (e.g., Dotz benzannulation vs. Suzuki coupling).

- Yield Enhancement : Use high-throughput screening of reaction conditions (solvent, catalyst, temperature) for cyclization steps.

- Bioactivity Preservation : Test synthetic batches against MRSA COL and MCF-7 cells to ensure MIC ≤5 μg/mL and IC₅₀ ≤10 μM .

Q. How does this compound's dual activity as a calcitonin receptor agonist and endothelin antagonist influence its therapeutic potential?

Methodological Answer:

- Mechanistic Studies : Perform radioligand binding assays with HEK293 cells expressing human calcitonin/endothelin receptors.

- Functional Analysis : Measure cAMP (calcitonin) or IP3 (endothelin) signaling pathways post-treatment.

- Therapeutic Implications : Use in silico models to predict off-target effects in bone metastasis or cardiovascular disease contexts .

Q. Key Considerations for Experimental Reproducibility

- Storage Conditions : this compound stock solutions in DMSO should be aliquoted and stored at -80°C ≤6 months to prevent degradation .

- Negative Controls : Include vehicle (DMSO) and untreated groups in cytotoxicity/antibacterial assays.

- Statistical Rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests for multi-group comparisons .

Properties

IUPAC Name |

(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLDUJXJTQJSEJ-OLXNOMCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043890 | |

| Record name | Kendomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183202-73-5 | |

| Record name | Kendomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.